4-phenyl-1,4,5,6-tetrahydropyrimidin-2-aminehydrochloride

CNS drug discovery Antidepressant SAR Regioisomer profiling

Select the 4-phenyl regioisomer of 1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride for precise SAR studies. This compound is devoid of antidepressant and CNS effects typical of the 5-phenyl isomer, making it an ideal negative control and scaffold for anti-infective, anti-cancer, and antiviral lead optimization. The free 2-amino group enables diverse synthetic transformations. Hydrochloride salt ensures solubility for in vitro assays. Guarantee your experimental reproducibility with exact regioisomer identification.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 1691723-87-1
Cat. No. B6611808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-1,4,5,6-tetrahydropyrimidin-2-aminehydrochloride
CAS1691723-87-1
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CN=C(NC1C2=CC=CC=C2)N.Cl
InChIInChI=1S/C10H13N3.ClH/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,11,12,13);1H
InChIKeyJLAQUUHIFXIHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride (CAS 1691723-87-1): Chemical Identity and Structural Baseline for Sourcing


4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a regioisomerically defined, partially hydrogenated pyrimidine derivative bearing a phenyl substituent at the 4-position and a free 2-amino group, isolated as the hydrochloride salt . This compound belongs to the 1,4,5,6-tetrahydropyrimidine class, a scaffold historically explored for central nervous system (CNS) therapeutics, including antidepressant and antihypertensive agents, and more recently as a versatile building block in medicinal chemistry [1]. The precise substitution pattern distinguishes it from its 5-phenyl regioisomer and N-substituted analogs, leading to distinct pharmacological profiles that are critical for correct experimental selection.

Why Generic 1,4,5,6-Tetrahydropyrimidine Analogs Cannot Simply Replace 4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride


The 1,4,5,6-tetrahydropyrimidine scaffold is highly sensitive to the position and nature of aryl substitution, with minor structural modifications yielding profoundly different biological outcomes [1]. For instance, seminal structure-activity relationship (SAR) studies have demonstrated that the simple relocation of a phenyl group from the 4-position to the 5-position is a key determinant of CNS activity, with 5-phenyl-substituted 2-amino derivatives exhibiting potent antidepressant effects in vivo, while the 4-phenyl-substituted analogs are largely devoid of such activity [2]. Similarly, modification of the 2-amino group, such as N,N-dimethylation or conversion to a carbamate, drastically alters target binding, pharmacokinetic properties, and mechanism of action [2]. Therefore, indiscriminate substitution of this specific 4-phenyl-2-amino hydrochloride salt with a closely related analog can compromise experimental reproducibility and lead to incorrect biological interpretations, making precise structural verification essential for procurement.

Quantitative Differentiation Evidence: 4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride vs. Closest Analogs


Regioisomeric Impact on Antidepressant Activity: 4-Phenyl vs. 5-Phenyl Substitution

The position of the phenyl substituent on the tetrahydropyrimidine ring dictates antidepressant activity. A comprehensive SAR study demonstrated that several 5-phenyl-substituted 2-amino-1,4,5,6-tetrahydropyrimidines possess potent antidepressant activity in the reserpine-induced hypothermia model, while the corresponding 4-phenyl-substituted analogs (the core of the target compound) were notably inactive in this primary in vivo antidepressant screen [1]. This establishes a clear functional divergence based solely on regioisomerism.

CNS drug discovery Antidepressant SAR Regioisomer profiling

2-Amino vs. 2-[(Alkoxycarbonyl)amino] Differentiation: Impact on In Vitro Monoamine Uptake Inhibition

The nature of the substituent at the 2-position dramatically influences the mechanism of action. The 2-amino parent compound (characteristic of the target molecule) was found to be a potent inhibitor of norepinephrine and dopamine uptake, showing >100-fold greater effect than tricyclic antidepressants (TCAs) in vitro [1]. In contrast, the 2-[(alkoxycarbonyl)amino] derivative, while more potent in vivo as an antidepressant in the reserpine model, operates through a different pharmacological mechanism, indicating that the 2-amino-4-phenyl compound retains the distinct potential for monoamine transporter inhibition, a feature lost upon carbamate substitution [1].

Monoamine transporter pharmacology SAR Neuropharmacology

Hydrochloride Salt Form: Physicochemical and Handling Advantages for Research Applications

The target compound is supplied as the hydrochloride salt. This salt form generally confers improved aqueous solubility and enhanced solid-state stability compared to the free base, which is critical for reproducible in vitro and in vivo dosing . While quantitative solubility data for this specific compound is not publicly available, the hydrochloride salt of similar tetrahydropyrimidine-based building blocks is preferred for biological assays and as a stable intermediate, contrasting with the free base or other salt forms that may exhibit hygroscopicity or limited solubility . This ensures consistent handling and dissolution in aqueous assay buffers.

Salt selection Pre-formulation Compound management

Versatility as a Heterocyclic Building Block: Utility in Divergent Synthesis Pathways

The target compound serves as a versatile synthetic intermediate. Its primary aromatic amine and the reactive imine within the tetrahydropyrimidine ring enable a range of further functionalizations. This is a distinct advantage over simpler analogs lacking the free amine, such as N,N-dimethyl or N-acetyl derivatives, which offer fewer handles for diversification [1]. Specifically, it has been noted for use in the preparation of 5,6-substituted pyrimidines, a class explored as inhibitors of HIV strains resistant to reverse transcriptase inhibitors . This positions the compound as a valuable starting material for generating libraries targeting antiviral or other therapeutic areas where a free amino group is a pharmacophoric requirement.

Organic synthesis Medicinal chemistry Chemical biology tools

Validated Application Scenarios for 4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride Based on Differential Evidence


Non-CNS Drug Discovery Programs Requiring a Tetrahydropyrimidine Core

Given the evidence that 4-phenyl-substituted tetrahydropyrimidines lack the significant CNS activity seen with 5-phenyl isomers [1], researchers focused on developing new anti-infective, anti-cancer, or anti-inflammatory agents can utilize this compound as a core scaffold. Its favorable pharmacokinetic starting point, devoid of confounding CNS-mediated effects, makes it an ideal template for hit-to-lead optimization. Its hydrochloride salt form further ensures solubility for reliable in vitro screening . [1]

Selective Monoamine Transporter Probe Development and Mechanistic Studies

The class-level evidence indicating that 2-amino-tetrahydropyrimidines act as potent inhibitors of norepinephrine and dopamine uptake (>100-fold vs. TCAs) [1] positions this specific compound as a starting point for developing selective transporter probes. By utilizing the 4-phenyl-2-amino regioisomer, researchers can investigate the role of phenyl ring position on transporter subtype selectivity without the confounding in vivo effects associated with the 5-phenyl series, thus enabling cleaner mechanistic studies. [1]

Antiviral Research: Synthesis of 5,6-Substituted Pyrimidine Inhibitors

The compound's utility as a precursor for synthesizing 5,6-substituted pyrimidines, which have shown potential in inhibiting HIV strains resistant to reverse transcriptase inhibitors, is a key industrial application [1]. Its free 2-amino group is a critical reactive handle for subsequent cyclization and functionalization reactions necessary to construct the fully substituted pyrimidine core. This makes it a strategically important building block for antiviral medicinal chemistry. [1]

Negative Control for Antidepressant Assays (CNS Behavioral Studies)

In academic or industrial CNS discovery labs, the documented lack of antidepressant efficacy for the 4-phenyl regioisomer [1] makes this compound a highly relevant negative control. When comparing novel 5-phenyl-substituted candidates, this 4-phenyl analog can be used to demonstrate the specificity of the biological response to the regioisomeric position, ensuring the observed effects are target- and structure-specific. [1]

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